Dehydroxymethylepoxyquinomicin

Descripción general

Descripción

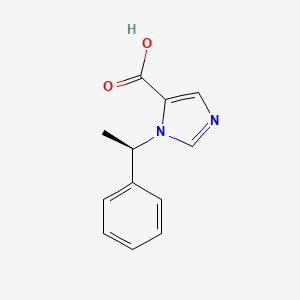

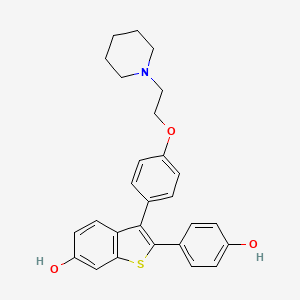

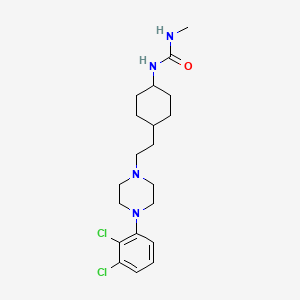

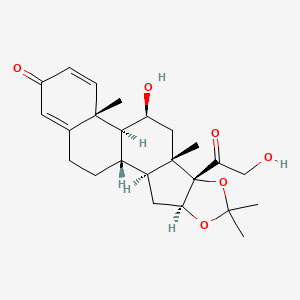

Dehydroxymethylepoxyquinomicin (DHMEQ) is a specific inhibitor of NF-κB . It is based on the structure of epoxyquinomicin C, an antibiotic . DHMEQ has shown anti-inflammatory and anticancer activity in various in vivo disease models .

Synthesis Analysis

The synthesis of DHMEQ involves a chemoenzymatic approach . It was previously available from the racemate using lipase-catalyzed enantioselective resolution. A new route for production was established by hexanoylating both secondary and phenolic hydroxy groups of (1 *,2 *,3 *)-2,3-Epoxy-5- - [ (2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol ( 2a), and subjecting it to Burkholderia cepacia lipase-catalyzed hydrolysis .Molecular Structure Analysis

The structure of DHMEQ is related to that of epoxyquinomicin C, which is an antibiotic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DHMEQ include hexanoylation and lipase-catalyzed hydrolysis .Aplicaciones Científicas De Investigación

Dermatological Applications

DHMEQ has been developed as an ointment for the treatment of atopic dermatitis and other severe skin inflammations. Its efficacy has been demonstrated in improving the severity of skin lesions, outperforming other treatments like tacrolimus or betamethasone ointments .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory activity . This has been shown in various in vivo disease models, indicating its potential for treating inflammatory conditions without toxicity .

Anticancer Activity

DHMEQ has also shown promising results in anticancer activity. It inhibits constitutively activated NF-κB, which is a factor in cellular invasion and cancer progression .

Enhancement of Apoptotic Sensitivity

In cancer research, DHMEQ enhances apoptotic sensitivity to melphalan by possibly down-regulating the expression of anti-apoptotic proteins, making it a potential adjunct in chemotherapy .

Inhibition of Cellular Invasion

The compound has been found to suppress KISS1R expression, which is implicated in cellular invasion, suggesting its use in preventing metastasis in cancer treatment .

Mecanismo De Acción

Dehydroxymethylepoxyquinomicin (DHMEQ), also known as (-)-DHMEQ, is a potent and selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer .

Target of Action

The primary target of DHMEQ is the NF-κB transcription factor . NF-κB is involved in the regulation of many inflammatory mediators and is likely to be implicated in the mechanism of most inflammatory diseases .

Mode of Action

DHMEQ directly binds to specific cysteine residues in NF-κB subunits, thereby inhibiting their nuclear translocation and DNA binding . This interaction results in the inactivation of NF-κB components .

Biochemical Pathways

DHMEQ affects the NF-κB signaling pathway. By inhibiting the nuclear translocation of NF-κB, DHMEQ suppresses the expression of many inflammatory mediators . This results in the suppression of cellular and animal inflammatory disease models .

Result of Action

The inhibition of NF-κB by DHMEQ leads to a decrease in the expression of inflammatory mediators . This results in the suppression of cellular and animal inflammatory disease models . In the context of cancer, DHMEQ has been shown to inhibit cell proliferation and increase the survival of animals bearing intracranial xenografts .

Action Environment

The action of DHMEQ can be influenced by environmental factors. For instance, in the context of cancer-associated deep venous thrombosis, DHMEQ was found to inhibit NF-κB activation and nuclear translocation due to treatment with proinflammatory cytokines . This suggests that the inflammatory environment can modulate the action of DHMEQ.

Direcciones Futuras

Propiedades

IUPAC Name |

2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOMATKBBPCLFR-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432307 | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydroxymethylepoxyquinomicin | |

CAS RN |

287194-38-1, 287194-40-5 | |

| Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.